molecular formula C12H16N2 B14191613 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- CAS No. 850014-40-3

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-

Katalognummer: B14191613
CAS-Nummer: 850014-40-3
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: NIDBIIIBFQJJHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a pentyl group attached at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a pentyl-substituted aldehyde under specific reaction conditions . The reaction typically occurs at elevated temperatures, around 50°C, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve modifications of established synthetic routes to optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of 3-bromo derivatives, while Mannich reactions yield aminoalkyl-substituted products .

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable scaffold for the development of novel compounds with potential biological activities.

    Biology: In biological studies, this compound has shown promise as an inhibitor of specific enzymes and receptors.

    Medicine: The compound’s potential as a therapeutic agent is being explored in various medical fields.

    Industry: In the industrial sector, 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be compared with other similar compounds in the pyrrolopyridine family. Some of these compounds include:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological functions. Researchers continue to explore the potential of this compound and its derivatives to uncover new applications and therapeutic benefits.

Eigenschaften

CAS-Nummer

850014-40-3

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

3-pentyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H16N2/c1-2-3-4-6-10-9-14-12-11(10)7-5-8-13-12/h5,7-9H,2-4,6H2,1H3,(H,13,14)

InChI-Schlüssel

NIDBIIIBFQJJHF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CNC2=C1C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.